molecular formula C12H13ClN2O3 B3113623 4-Chloro-6-methoxy-7-(2-methoxyethoxy)quinazoline CAS No. 196194-45-3

4-Chloro-6-methoxy-7-(2-methoxyethoxy)quinazoline

Cat. No. B3113623
M. Wt: 268.69 g/mol
InChI Key: NCQOUPJMWGXARM-UHFFFAOYSA-N
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Patent
US08153643B2

Procedure details

Using analogous procedures to those described in the portion of Note [1] above that is concerned with the preparation of starting materials, 4-chloro-7-hydroxy-6-methoxyquinazoline was reacted with 2-methoxyethanol to give 4-chloro-6-methoxy-7-(2-methoxyethoxy) quinazoline in 100% yield; 1H NMR: (CDCl3) 3.49 (s, 3H), 3.89 (t, 2H), 4.05 (s, 3H), 4.35 (t, 2H), 7.26 (s, 1H), 7.35 (s, 1H), 8.86 (s, 1H); Mass Spectrum: M+H+ 269; which in turn was reacted with 2-(4-hydroxyphenyl)acetic acid to give the required starting material in 99% yield; 1H NMR: (DMSOd6) 3.35 (s, 3H), 3.63 (s, 2H), 3.76 (m, 2H), 3.98 (s, 3H), 4.33 (m, 2H), 7.25 (d, 2H), 7.36 (d, 2H), 7.4 (s, 1H), 7.56 (s, 1H), 8.54 (s, 1H); Mass Spectrum: M+H+ 385.
[Compound]
Name
[ 1 ]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([OH:14])=[C:9]([O:12][CH3:13])[CH:10]=2)[N:5]=[CH:4][N:3]=1>COCCO>[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:14][CH2:8][CH2:9][O:12][CH3:13])=[C:9]([O:12][CH3:13])[CH:10]=2)[N:5]=[CH:4][N:3]=1

Inputs

Step One
Name
[ 1 ]
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=NC2=CC(=C(C=C12)OC)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=NC2=CC(=C(C=C12)OC)OCCOC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.